1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S2/c1-26-15-7-9-17(10-8-15)28(24,25)18-13-20(14-18)19(21)11-12-27(22,23)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCACFGSQGZSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features an azetidine ring, sulfonyl groups, and various aromatic substitutions, which contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C19H21NO6S2
- Molecular Weight : 423.5 g/mol
- CAS Number : 1706144-91-3
The compound's unique structure allows for various interactions within biological systems, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups may facilitate hydrogen bonding or electrostatic interactions, while the azetidine ring contributes to the compound's overall stability and reactivity. Preliminary studies suggest that similar compounds exhibit enhanced lipophilicity due to substituents like trifluoromethyl groups, potentially improving cell membrane permeability and target protein interactions.
Pharmacological Studies
Research indicates that compounds with similar structures have shown promising results in various pharmacological assays:
- Anticancer Activity : Certain derivatives of sulfonamide-based compounds have demonstrated inhibitory effects on cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Compounds featuring sulfonamide groups are often evaluated for their antibacterial and antifungal activities. In vitro studies have indicated significant antimicrobial efficacy against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study on related sulfonamide derivatives revealed IC50 values indicating potent inhibition of cancer cell growth in vitro. For instance, analogs exhibited IC50 values ranging from 5 to 15 µM against specific cancer cell lines .
- Antimicrobial Efficacy : Research has shown that sulfonamide-containing compounds can inhibit bacterial growth effectively. One study reported a significant reduction in bacterial colony counts when treated with a sulfonamide derivative at concentrations as low as 10 µg/mL .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : Cyclization reactions involving appropriate precursors are used to construct the azetidine framework.
- Introduction of Sulfonyl Groups : The azetidine intermediate is reacted with sulfonyl chlorides under basic conditions to form the desired sulfonamide derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the sulfonamide intermediate with phenolic or other suitable electrophiles using coupling reagents like palladium catalysts .
Scientific Research Applications
Medicinal Chemistry
The compound's structural uniqueness positions it as a candidate for drug development. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antibacterial Activity : Compounds containing sulfonyl groups have demonstrated efficacy against various bacterial strains. For instance, derivatives of sulfonamides have shown effectiveness against resistant strains of Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The methoxy and sulfonyl moieties are associated with anticancer properties. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one. These studies typically focus on:
- Binding Affinity : Investigating how well the compound binds to various biological targets can elucidate its therapeutic potential.
- Cell Membrane Permeability : The trifluoromethyl group in related compounds has been shown to enhance lipophilicity, potentially improving cell membrane permeability and interaction with target proteins .
Synthetic Chemistry
The synthesis of this compound involves several key steps aimed at optimizing yield and purity. Common methods include:
- Recrystallization : A purification technique that helps isolate the desired compound from impurities.
- Chromatography : Used for separating components based on their chemical properties, enhancing the purity of the final product .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of sulfonamide derivatives similar to this compound for their antibacterial activity against Staphylococcus aureus. Results indicated moderate to strong inhibition, suggesting that the compound could be effective against resistant bacterial strains .
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of compounds containing methoxy and sulfonyl groups on human breast cancer cell lines. The study reported a significant reduction in cell viability, indicating that these compounds could serve as potential therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Key Structural Features:
- Sulfonyl Groups: The dual sulfonyl groups distinguish the target compound from analogs with thio, amino, or oxadiazole substituents. Sulfonyl groups enhance polarity and stability but may reduce membrane permeability compared to thioether or alkyl derivatives .
- Azetidine vs. Piperidine/Morpholine : The strained azetidine ring contrasts with bulkier 6-membered rings (e.g., piperidine in ’s compound 3aj or morpholine in ’s 4a ), which may alter conformational flexibility and binding kinetics .
Physicochemical Properties:
- Rotamerism: ’s 3aj exhibits NMR-detectable rotamers due to restricted rotation around sulfonyl bonds, a phenomenon likely shared by the target compound .
- Elemental Analysis: While the target’s data are unavailable, compound 4b () shows minor deviations in elemental analysis (e.g., C: 67.96% vs. calculated 68.12%), reflecting typical synthesis impurities .
Data Tables
Table 2: Substituent Effects on Properties
Q & A
Q. How can researchers optimize the synthetic yield of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions, including azetidine ring formation and sulfonylation. Key steps include:
- Sulfonylation: Use methoxybenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to prevent hydrolysis .
- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while lower temperatures (0–5°C) reduce side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor by TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify sulfonyl groups (δ ~3.5 ppm for methoxy protons, δ ~125–140 ppm for aromatic carbons) and azetidine ring protons (δ ~3.0–4.0 ppm) .
- X-ray Crystallography: Use SHELX software for structure refinement. Ensure high-resolution data (R-factor < 0.05) to resolve sulfonyl group geometry .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~450–460) .
Q. What mechanistic insights explain the reactivity of the sulfonyl groups in this compound?
Methodological Answer:
- Electrophilic Reactivity: Sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attack at the carbonyl carbon. Computational studies (DFT) can model charge distribution .
- Redox Stability: The sulfonyl group is resistant to reduction but may undergo oxidation under strong conditions (e.g., KMnO in acidic media) to form sulfonic acids .
Advanced Research Questions
Q. How can researchers assess the compound’s potential for enzyme inhibition or receptor binding?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate with MD simulations to assess binding stability .
- In Vitro Assays: Measure IC values via fluorescence polarization (kinase assays) or radioligand displacement (receptor binding). Compare to reference inhibitors (e.g., staurosporine) .
- SAR Studies: Synthesize analogs (e.g., replacing phenylsulfonyl with trifluoromethylphenyl) to map pharmacophore requirements .
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Orthogonal Assays: Confirm activity using complementary methods (e.g., cell viability assays vs. enzymatic activity tests) to rule out assay-specific artifacts .
- Metabolic Stability Testing: Use liver microsomes to assess if contradictory results arise from rapid degradation in certain conditions .
- Crystallographic Validation: Resolve target-compound co-crystal structures to verify binding modes conflicting with docking predictions .
Q. What strategies mitigate stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Confirm absolute configuration via circular dichroism (CD) .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-Ru complexes) in azetidine ring formation to control stereochemistry .
- Crystallographic Analysis: Determine stereochemistry via X-ray diffraction, refining data with SHELXL .
Q. How can computational modeling guide the design of derivatives with improved ADMET properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETlab to predict solubility, CYP450 inhibition, and BBB permeability. Prioritize derivatives with LogP < 5 and TPSA < 140 Ų .
- Toxicity Screening: Run ProTox-II simulations to flag hepatotoxic or mutagenic motifs (e.g., nitro groups) .
- Bioisosteric Replacement: Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
